1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted sulfonamides. These products have significant applications in pharmaceuticals and chemical synthesis .
Scientific Research Applications
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share similar structural features and biological activities.
Sulfonylureas: These compounds are used as antidiabetic agents and have a similar sulfonyl group.
Sulfonyl chlorides: These are reactive intermediates used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Uniqueness
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H22N2O4S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-(pentan-2-ylsulfamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H22N2O4S/c1-3-4-9(2)12-18(16,17)13-7-5-10(6-8-13)11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
LJZOWEDJZWZELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NS(=O)(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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